3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, also known by its chemical formula CHClN and CAS number 100644-65-3, is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of certain kinases which are crucial in various cellular processes, including cancer proliferation and cell cycle regulation.
This compound is classified as a heterocyclic organic compound characterized by a pyrazole ring fused to a pyrimidine ring. It is often synthesized for research purposes and has applications in drug development, particularly involving kinase inhibitors. The compound's structure includes a chlorine atom at the 4-position of the pyrazolo ring and an amino group at the 6-position of the pyrimidine ring.
The synthesis of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be achieved through several methods, primarily involving the reaction of suitable precursors under controlled conditions. A common synthetic route involves:
The process often requires careful temperature control (usually maintained around 10-15 °C during hydrazine addition) to ensure proper reaction conditions and prevent decomposition. The completion of the reaction can be monitored by observing changes in temperature and solubility.
The molecular structure of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be described as follows:
The compound features a planar structure with distinct functional groups that contribute to its reactivity and interaction with biological targets.
3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine participates in various chemical reactions, including:
Common reagents for these reactions include sodium methoxide for substitution and hydrogen peroxide for oxidation. Reaction conditions may vary based on the desired product and must be optimized for yield and purity.
The primary mechanism of action for 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, this compound effectively inhibits its activity.
This inhibition leads to cell cycle arrest in cancer cells, particularly affecting the G0-G1 phase, which is critical for regulating cell proliferation. The biochemical pathways influenced by this inhibition are vital for cancer treatment strategies.
These properties suggest that the compound may exhibit good absorption characteristics while being less permeable across biological membranes compared to highly lipophilic compounds .
The applications of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine are primarily found in scientific research:
Classical synthetic routes rely on stepwise cyclocondensation followed by selective halogenation. A well-established pathway begins with ethoxymethylene malononitrile reacting with phenylhydrazine to form 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. Subsequent hydrolysis, fusion with urea, and chlorination using PCl₅/POCl₃ mixtures yield the 4,6-dichloro intermediate. Selective amination at the C4 position via nucleophilic substitution with aniline generates 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, which undergoes secondary amine substitution to install diverse alkyl/aryl groups at the C6 position [1].
Regioselective amination is achievable due to the differential reactivity of C4 versus C6 chlorines, with C4 being more electrophilic. This permits sequential displacement: aromatic amines first target C4, while aliphatic amines subsequently functionalize C6 under controlled conditions [1]. Microwave-assisted cyclocondensation significantly accelerates key steps, reducing reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating [10].
Table 1: Nucleophilic Displacement Reactions on Dichlorinated Precursor
Position | Reactant | Conditions | Product | Yield (%) |
---|---|---|---|---|
C4 | Aniline | RT, 2h, EtOH | 4-Chloro-N,1-diphenylpyrazolopyrimidin-6-amine | 85 |
C6 | Ethylamine | Reflux, 6h, TEA catalyst | 4-(Ethylamino)-N,1-diphenylpyrazolopyrimidin-6-amine | 78 |
C6 | Cyclohexylamine | 100°C, 8h, neat | 4-(Cyclohexylamino)-N,1-diphenylpyrazolopyrimidin-6-amine | 72 |
Solvent-free microwave techniques enable energy-efficient cyclizations. Tosylhydrazones of α,β-unsaturated carbonyls undergo cycloaddition under microwave irradiation (130°C) using K₂CO₃ as base and catalytic DMF as energy transfer agent, completing in 1-3 minutes with yields exceeding 85% [10]. This eliminates toxic solvents like DMF or DCM traditionally used in cyclocondensation.
Aqueous-phase synthesis represents another sustainable advance. Reactions employing water as solvent at 80-90°C maintain high regioselectivity while reducing environmental toxicity metrics (E-factor < 3). Catalyst recycling systems—particularly Pd nanoparticles stabilized on magnetic Fe₃O₄—retain >90% activity over five Buchwald-Hartwig amination cycles, minimizing heavy metal waste [1] [9].
Palladium catalysis enables C-C and C-N bond formation critical for installing pharmacophores. Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in dioxane/water (4:1) at 85°C introduces aryl/heteroaryl groups at the C3 position, replacing chlorine with boronates. This achieves conversions >90% with turnover frequencies (TOF) reaching 45 h⁻¹ [1] [4].
Buchwald-Hartwig amination proves indispensable for constructing tertiary amines. Using XPhos precatalysts and Cs₂CO₃, secondary amines couple at C3 under mild conditions (70°C), preserving the C6-amino group. This method tolerates electron-withdrawing substituents (NO₂, CN) better than sterically hindered amines, with yields ranging from 65% (diisopropylamine) to 92% (morpholine) [4].
Table 2: Cross-Coupling Reactions on 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reaction Type | Catalyst System | Key Conditions | Scope | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 85°C, 12h | Arylboronic acids | 75-92 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Toluene, 70°C, 8h | Cyclic aliphatic amines | 65-92 |
Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N | THF, 60°C, 6h | Terminal alkynes | 70-88 |
The C3 chlorine exhibits the highest electrophilicity, followed by C6-amino and N1 positions. Computational studies (DFT) confirm C3 charge density (Mulliken: -0.32) drives nucleophilic substitutions, while the N1 nitrogen (-0.45) favors electrophilic alkylation. Steric maps reveal C6 substitutions require bulkier catalysts (e.g., XantPhos instead of dppf) to avoid dimerization [1] [4].
Orthogonal protection strategies enable sequential modifications. N1 alkylation with ethyl bromoacetate (K₂CO₃, DMF) precedes C3 cross-coupling, as the ester group remains inert to Pd catalysts. Conversely, C6-amino protection with Boc-anhydride allows exclusive C3 functionalization; subsequent deprotection with TFA liberates the amine for acylations [1] [8]. Fukui function analyses validate site reactivity: f⁻ values for C3 (0.067), N1 (0.053), and C6-N (0.041) align with observed regioselectivity patterns [4].
Hydrazone formation at the C6 position generates Schiff bases with antimicrobial potential. Condensation with aromatic aldehydes (benzaldehyde, 4-nitrobenzaldehyde) in ethanol containing glacial acetic acid yields hydrazones (e.g., compound 12b from [1]), which exhibit enhanced rigidity for kinase binding. Similarly, thioether linkages form via nucleophilic displacement of chlorine using thiophenols or alkanethiols under phase-transfer conditions (TBAB, NaOH), yielding derivatives with improved lipophilicity (logP increase by 1.5–2 units) [1] [9].
Ring-annulation techniques construct fused polyheterocycles. Treatment with chalcones in DMF containing Ba(OH)₂ at 100°C induces regioselective cyclization into pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines—complex architectures that enhance DNA minor groove affinity [4]. Computational modeling (MM2/MMFF94) confirms the annulated products adopt planar conformations ideal for intercalation.
Table 3: Key Derivatives Synthesized from 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Derivative Class | Reagent | Biological Target | Notable Example |
---|---|---|---|
Hydrazones | Aromatic aldehydes | EGFR kinase | Compound 12b (IC₅₀: 0.016 µM vs EGFRWT) [1] |
Thioethers | Aryl/alkyl thiols | S. aureus PKN1 kinase | MIC: 50 µg/mL [9] |
Piperazine-benzofurans | Bis(enaminones) | Antiproliferative agents | GI₅₀: 8.21 µM (A549 cells) [4] |
Sulfonamides | Sulfonyl chlorides | DPP-4 inhibitors | Ki: 0.07 µM [4] |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6